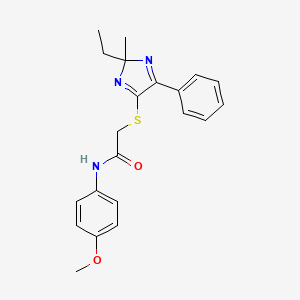![molecular formula C16H10BrClN2OS B2838070 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide CAS No. 309944-83-0](/img/structure/B2838070.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide is a compound that has been synthesized and studied for its potential antimicrobial and antiproliferative activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
Synthesis Analysis
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide derivatives involves several steps, including the use of various reagents and reaction conditions . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .Molecular Structure Analysis
The molecular structure of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide derivatives was confirmed by their physicochemical properties and spectroanalytical data . Molecular docking studies were carried out to study the binding mode of active compounds with receptor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide derivatives were analyzed and confirmed by their physicochemical properties and spectroanalytical data .Physical And Chemical Properties Analysis
The physical and chemical properties of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide derivatives were confirmed by their physicochemical properties and spectroanalytical data .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis and Characterization of Derivatives
Research has focused on synthesizing derivatives of similar structures to N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide, exploring their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study by Küçükgüzel et al. (2013) synthesized a series of novel derivatives, evaluating their biological activities and demonstrating that certain compounds exhibit significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting potential for therapeutic development (Ş. Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Applications
Various studies have synthesized and assessed the antimicrobial and antifungal efficacy of thiazole derivatives. For example, the work by Uwabagira et al. (2018) synthesized N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, demonstrating in vitro antibacterial activity against specific bacterial strains, highlighting the antimicrobial potential of such compounds (Nadine Uwabagira et al., 2018).
Anticancer Research
The exploration into the anticancer properties of thiazole derivatives has been a significant area of interest. Gomha et al. (2016) synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluating their anti-tumor activities against hepatocellular carcinoma cell lines. This study found that certain compounds showed promising activities, indicating the potential of these derivatives in anticancer research (S. M. Gomha et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide, also known as N-(4-(4-bromophenyl)thiazol-2-yl)-4-chlorobenzamide, has been studied for its pharmacological activities against various targets. The compound has shown promising antimicrobial and antiproliferative activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
The mode of action of this compound involves interaction with its targets leading to changes in their function. The compound exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the case of cancer cells, the compound interacts with the oestrogen receptor, leading to changes in the cell’s function .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in bacterial lipid biosynthesis and oestrogen receptor signaling in cancer cells . The downstream effects of these interactions can lead to the death of the bacterial or cancer cells .
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
The result of the compound’s action is the inhibition of growth or death of the targeted bacterial and fungal species, as well as the inhibition of growth or death of oestrogen receptor positive human breast adenocarcinoma cancer cells .
Propiedades
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2OS/c17-12-5-1-10(2-6-12)14-9-22-16(19-14)20-15(21)11-3-7-13(18)8-4-11/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNSXOPXHSVWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

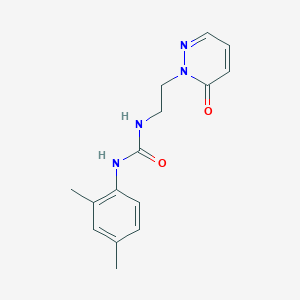

![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2837992.png)
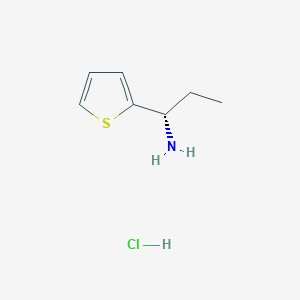
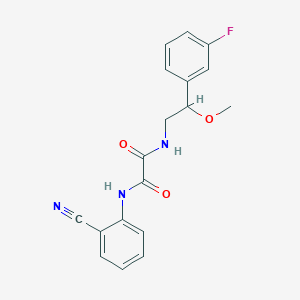
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2837997.png)
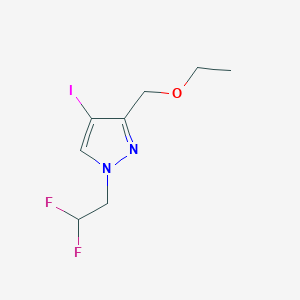
![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)
![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)
![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)
![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2838008.png)
